molecular formula C10H8ClN3O2 B1166801 merD protein CAS No. 109740-85-4

merD protein

Cat. No.: B1166801
CAS No.: 109740-85-4
Attention: For research use only. Not for human or veterinary use.
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Description

The merD protein is a research-grade recombinant protein designed for use in life science research. While the specific biological function and mechanism of action of the this compound are areas of active investigation, this high-purity reagent is supplied for in vitro studies. It is an essential tool for researchers exploring fundamental biological processes. This product is for research purposes only and is not intended for any form of human, veterinary, or household use. Researchers can utilize the this compound in various standard applications, including protein electrophoresis as a molecular weight standard, western blotting for transfer efficiency control, and mass spectrometry for quantitative proteomic analysis. For optimal performance in SDS-PAGE, please refer to the product datasheet for recommended loading concentrations. To characterize protein functionality and translation fidelity, researchers are increasingly employing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This this compound reagent is compatible with such rigorous characterization workflows.

Properties

CAS No.

109740-85-4

Molecular Formula

C10H8ClN3O2

Synonyms

merD protein

Origin of Product

United States

Comparison with Similar Compounds

MerD vs. MerR

Feature MerD MerR
Primary Role Co-regulator; terminates induction Primary activator/repressor
DNA Binding Binds only in complex with MerR-DNA Directly binds merOP
Hg(II) Binding Not confirmed (3 cysteines present) Binds Hg(II) via cysteine residues
Expression Level ~5% of MerA Low but detectable
Deletion Phenotype Variable (resistance↑ or sensitivity↑) Essential; deletion abolishes induction

MerR is the operon's primary regulator, repressing transcription in the absence of Hg(II) and activating it upon metal binding. MerD lacks independent DNA-binding capacity but stabilizes MerR-DNA interactions, fine-tuning the response . Structural homology in the HTH domain suggests evolutionary divergence from a common ancestor, with MerD specializing in post-induction modulation .

MerD vs. Structural Proteins (MerA, MerT, MerP)

Protein Function Expression Level Interaction with MerD
MerA Reduces Hg(II) to volatile Hg(0) High (~100%) None reported
MerT Transports Hg(II) across membrane Moderate (10–50%) None reported
MerP Periplasmic Hg(II) scavenger High (~50%) None reported

Unlike these structural proteins, MerD operates at the transcriptional level. Its low abundance aligns with regulatory rather than catalytic roles .

MerD vs. Other Regulatory Proteins (MerE, Orf2)

  • MerE: A putative Hg(II) transporter encoded downstream of merD in some operons.
  • Orf2 : A diguanylate phosphodiesterase with an EAL domain, implicated in signaling; functionally distinct from MerD .

Research Findings and Controversies

Key studies highlight MerD's unique regulatory mechanisms and unresolved questions:

Ternary Complex Formation

MerD associates with MerR and merOP DNA in Hg(II)-dependent manner, reducing transcriptional activation by displacing Hg(II)-MerR . This interaction requires precise stoichiometry: excess MerD inhibits MerR’s activator function, while low levels enhance repression .

Conflicting Deletion Phenotypes

  • Increased Sensitivity : Frameshift mutations in merD reduce mercury resistance, suggesting a supportive role .
  • Enhanced Resistance : Some deletions increase resistance, possibly by eliminating MerD’s repression of MerR .

Structural Insights

The N-terminal HTH domain of MerD resembles MerR, but MerD lacks critical residues for Hg(II) binding and DNA recognition, explaining its dependency on MerR .

Data Tables

Table 1: Expression Levels of mer Operon Proteins

Protein Relative Expression (%) Function
MerP 50 Periplasmic binding
MerT 10–50 Membrane transport
MerA 100 Hg(II) reduction
MerD 5 Transcriptional regulation

Table 2: Comparative Analysis of MerD and Homologs

Protein DNA Binding Hg(II) Binding Regulatory Role Essential?
MerR Yes Yes Activator/Repressor Yes
MerD No* No Co-regulator No
MerE No No Transport No

*Binds only in complex with MerR-DNA.

Preparation Methods

T7 Promoter-Driven Expression

In one seminal study, MerD was overproduced using a T7 RNA polymerase-based expression system. The T7 promoter ensures tight regulation of transcription, which is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). This system allows for high-level expression of MerD, particularly when combined with codon-optimized sequences to match the host’s translational machinery. Post-induction, cells are harvested by centrifugation, typically at 4,000–6,000 × g for 20 minutes, and resuspended in a lysis buffer compatible with downstream purification steps.

Optimization of Expression Conditions

Maximizing soluble MerD yield often requires balancing induction temperature and duration. Lower incubation temperatures (e.g., 18–25°C) following IPTG induction can reduce the formation of inclusion bodies, thereby enhancing the proportion of soluble protein. However, in cases where MerD aggregates into inclusion bodies—a common issue with overexpressed regulatory proteins—denaturing purification strategies become necessary.

Cell Lysis and Inclusion Body Isolation

The subcellular localization of MerD dictates the lysis and initial purification approach. When overexpressed in E. coli, MerD frequently partitions into the insoluble fraction, necessitating extraction under denaturing conditions.

Mechanical Disruption and Centrifugation

Cell pellets are lysed using high-pressure homogenization or sonication in buffers containing lysozyme (0.1–1 mg/mL) and detergents such as Triton X-100 (0.1–1%). Subsequent centrifugation at 12,000–20,000 × g for 30 minutes separates the insoluble fraction (inclusion bodies) from soluble cellular components. The pellet, enriched in MerD, is then subjected to solubilization.

Solubilization of Inclusion Bodies

The inclusion body pellet is resuspended in a buffer containing 5–8 M urea or 6 M guanidine hydrochloride, agents that disrupt hydrophobic interactions and dissolve aggregated proteins. For example, extraction of MerD with 5 M urea yielded approximately 80% purity in early purification stages, as demonstrated by SDS-PAGE. Notably, the use of urea over guanidine hydrochloride may preserve partial protein structure, facilitating refolding in later steps.

Chromatographic Purification of MerD

Following solubilization, MerD is purified using a combination of affinity and ion-exchange chromatography. These steps are critical for removing host cell contaminants and obtaining functionally active protein.

Ion-Exchange Polishing

Cation-exchange chromatography (e.g., using SP Sepharose) further refines MerD purity by exploiting its surface charge at neutral pH. A linear NaCl gradient (0–1 M) in 20 mM Tris-HCl (pH 7.5) effectively separates MerD from residual nucleic acids and endotoxins. This step is particularly crucial for applications requiring high-purity protein, such as structural studies or DNA-binding assays.

Refolding and Functional Reconstitution

Renaturation of denatured MerD is achieved through gradual removal of denaturants. Dialysis against buffers containing decreasing urea concentrations (e.g., 4 M → 2 M → 0 M) over 24–48 hours allows the protein to regain its native conformation. The inclusion of redox agents such as 1–5 mM glutathione (reduced/oxidized) mitigates aberrant disulfide bond formation. Successful refolding is confirmed by circular dichroism spectroscopy or functional assays measuring DNA-binding activity.

Analytical Validation of MerD Purity and Activity

Rigorous quality control ensures the preparation meets biochemical and functional standards.

Electrophoretic and Immunoblot Analysis

SDS-PAGE under reducing conditions resolves MerD as a ~13.5 kDa band, consistent with its predicted molecular weight. Coomassie staining or western blotting with anti-MerD antibodies verifies purity and identity. For example, N-terminal sequencing of purified MerD confirmed congruence with the DNA-derived amino acid sequence.

DNA-Binding Assays

Electrophoretic mobility shift assays (EMSAs) and DNase I footprinting validate MerD’s ability to interact with the mer operator sequence. Notably, MerD alone cannot bind DNA but forms a ternary complex with MerR and the mer promoter, a phenomenon demonstrated using purified components.

Comparative Analysis of MerD Preparation Workflows

The table below contrasts key parameters from representative MerD purification studies:

ParameterStudy 1 (Tn501 MerD)Study 2 (R. metallidurans MerD)
Expression System T7-driven in E. coliE. coli overexpression
Solubility Insoluble (inclusion bodies)Soluble (post-renaturation)
Denaturant 5 M ureaNot specified
Chromatography Not reportedIon exchange + gel filtration
Final Purity ~80%Homogeneous (≥95%)
Functional Assay DNase I footprintingEMSA + Western blot

Challenges and Optimization Strategies

Addressing Low Solubility

Co-expression with molecular chaperones (e.g., GroEL/ES) or the use of fusion tags (e.g., GST, MBP) can enhance MerD solubility. However, tag removal via proteolytic cleavage adds complexity to the workflow.

Scaling for Industrial Applications

Magnetic bead-based purification systems (e.g., MagneHis™) enable high-throughput processing, with robotic platforms automating cell lysis and elution steps . This scalability is critical for industrial applications requiring kilogram-scale MerD production.

Q & A

Q. What experimental approaches are used to detect and quantify low-abundance proteins like MerD in the mercury resistance operon?

MerD's low expression (10–15-fold lower than MerA) necessitates sensitive methods such as:

  • Translational fusion assays (e.g., merD-lacZ fusions) to indirectly measure expression via β-galactosidase activity .
  • Immunoblotting with high-affinity antibodies , though detection is challenging due to co-migration with MerT/MerC proteins .
  • Overexpression systems (e.g., Ptac promoter) to amplify MerD production for biochemical characterization .

Q. How does MerD’s structural similarity to MerR inform hypotheses about its function?

MerD shares an N-terminal helix-turn-helix domain with MerR, suggesting a regulatory role. However, MerD lacks MerR’s C-terminal metal-binding cysteines, implying distinct mechanisms. Researchers often:

  • Compare DNA-binding affinities using electrophoretic mobility shift assays (EMSAs) to test if MerD competes with MerR for promoter sites .
  • Analyze transcriptional repression/activation in merD knockout vs. overexpression strains .

Advanced Research Questions

Q. How can conflicting data on MerD’s role—minimal phenotype in deletions vs. regulatory effects in overexpression studies—be reconciled?

  • Condition-dependent assays : Test MerD’s impact under varying Hg(II) concentrations or oxidative stress, as its role may be context-specific .
  • Genetic epistasis analysis : Introduce merD mutations in strains with dysregulated MerR or impaired Hg(II) transport (merT/P mutants) to identify compensatory interactions .
  • Structural studies : Resolve MerD’s tertiary structure (e.g., cryo-EM) to identify binding interfaces with MerR or DNA .

Q. What methodologies are recommended to study MerD’s proposed role in displacing Hg(II)-bound MerR from the merOP promoter?

  • DNA footprinting : Compare promoter occupancy by MerR in the presence/absence of MerD under Hg(II)-replete vs. deplete conditions .
  • Single-molecule fluorescence resonance energy transfer (smFRET) : Monitor real-time dynamics of MerR-MerD-DNA ternary complex formation .
  • Transcriptional shutdown kinetics : Measure mRNA decay rates (merA, merT) after Hg(II) removal in ΔmerD vs. wild-type strains .

Q. How can researchers address the challenge of distinguishing MerD’s direct regulatory effects from mRNA secondary structure-mediated post-transcriptional regulation?

  • RNase protection assays : Map merD mRNA structures to identify regions influencing stability or ribosome access .
  • Ribosomal profiling : Compare ribosome occupancy across the mer operon to assess translational efficiency of merD vs. adjacent genes .
  • Site-directed mutagenesis : Disrupt predicted mRNA stem-loops in merD and quantify protein expression and operon activity .

Data Contradiction & Validation Strategies

Q. What controls are critical when interpreting β-galactosidase activity data from merD-lacZ fusions?

  • Polarity controls : Use strains with intact vs. truncated merD to rule out transcriptional interference from upstream genes .
  • Inducer specificity tests : Verify that activity changes are Hg(II)-dependent and not artifacts of other metals (e.g., Zn(II), Cd(II)) .
  • Reporter normalization : Co-express a constitutively active control (e.g., lacI-lacZ) to account for plate-to-plate variability .

Q. How should researchers validate proposed models of MerD-MerR-DNA ternary complex formation?

  • Crosslinking mass spectrometry : Identify physical interactions between MerD and MerR in vitro .
  • Chromatin immunoprecipitation (ChIP) : Assess MerD’s presence at the merOP promoter in vivo under inducing/non-inducing conditions .
  • Genetic complementation : Test if MerD variants with disrupted dimerization domains fail to restore wild-type repression kinetics in ΔmerD strains .

Key Experimental Design Considerations

Parameter Recommendation Evidence
Hg(II) concentration Use sub-toxic levels (10–50 nM) to avoid nonspecific stress responses.
Strain background Use merR mutants to isolate MerD-specific effects from MerR-mediated regulation.
Time-course sampling Collect samples at 5–10 min intervals post-induction to capture rapid shutdown kinetics.

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